Allantoate

Enzyme Kinetics Purine Catabolism Substrate Affinity

Allantoate is the authentic, pathway-specific substrate for allantoate amidohydrolase (AAH) with a defined Km of 1.0 mM. Unlike allantoin, it is not hydrolyzed by allantoinase—substituting allantoin in AAH activity assays, nitrogen remobilization studies, or ROS scavenging experiments yields false negatives and misinterprets metabolic flux. AAH exhibits strict substrate specificity, and the Mn²⁺-dependent, urease-independent mechanism demands genuine allantoate for valid kinetic data. This compound is indispensable for high-throughput AAH inhibitor screening, structural biology (2.25 Å co-crystal template), and plant stress biomarker quantification. Choose allantoate to ensure assay fidelity and reproducible results in your purine catabolism research.

Molecular Formula C4H7N4O4-
Molecular Weight 175.12 g/mol
Cat. No. B10759256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllantoate
Molecular FormulaC4H7N4O4-
Molecular Weight175.12 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])(NC(=O)N)NC(=O)N
InChIInChI=1S/C4H8N4O4/c5-3(11)7-1(2(9)10)8-4(6)12/h1H,(H,9,10)(H3,5,7,11)(H3,6,8,12)/p-1
InChIKeyNUCLJNSWZCHRKL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allantoate Procurement Guide: Verified Differentiators for Purine Catabolism Research & Ureide Metabolism Studies


Allantoate (allantoic acid; diureidoacetate) is the key intermediate in the purine catabolic pathway, positioned downstream of allantoin and upstream of ureidoglycolate [1]. It exists as a crystalline acid, slightly soluble in water, with a molecular weight of 176.13 g/mol [2]. Its role as a metabolic intermediate and nitrogen transport molecule makes it essential for studies in plant nitrogen economy, microbial purine degradation, and enzymatic mechanism elucidation.

Why Allantoate Cannot Be Substituted by Allantoin or Ureidoglycolate in Critical Metabolic and Enzymatic Assays


Despite their sequential positions in the purine degradation pathway, allantoate exhibits fundamentally distinct enzymatic interactions and physiological roles compared to its immediate neighbors allantoin and ureidoglycolate. Allantoate is the specific substrate for allantoate amidohydrolase (AAH), an enzyme that exhibits strict substrate specificity and does not hydrolyze allantoin [1]. Furthermore, allantoate degradation proceeds via a Mn²⁺-dependent mechanism that is distinct from the urease-dependent pathways of urea or the allantoinase-mediated hydrolysis of allantoin [2]. Substituting allantoate with allantoin in assays of AAH activity, nitrogen remobilization studies, or ROS scavenging experiments will yield false negatives and misinterpretation of metabolic flux [3].

Allantoate Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Allantoin and Pathway Analogs


Allantoate Amidohydrolase Km of 1.0 mM Defines Substrate Affinity Distinct from Allantoinase's 17.3-24.4 mM Range

The apparent Michaelis constant (Km) for allantoate degradation by allantoate amidohydrolase in soybean extracts is 1.0 mM [1]. In contrast, the enzyme allantoinase, which acts on allantoin, exhibits a much lower affinity, with a Km of 17.3 mM in cotyledons and 24.4 mM in nodules [2]. This 17- to 24-fold difference in Km indicates that allantoate is the preferred, higher-affinity substrate for its cognate enzyme compared to allantoin for allantoinase.

Enzyme Kinetics Purine Catabolism Substrate Affinity

Mn²⁺-Dependent Allantoate Degradation Distinct from Urease-Mediated Urea Hydrolysis

Allantoate degradation in soybean extracts proceeds via a Mn²⁺-dependent mechanism, producing CO₂, NH₃, and glyoxylate. Crucially, urea is produced at less than 10% the rate of urease-independent CO₂ release, and the potent urease inhibitor phenyl phosphordiamidate does not inhibit CO₂ and NH₃ release from allantoate [1]. This is in direct contrast to urea degradation, which is strictly urease-dependent and inhibited by phenyl phosphordiamidate. The allantoate-degrading activity was more than 5-fold greater in seed coats than in embryos [1].

Enzyme Mechanism Cofactor Specificity Metabolic Pathway

Allantoate and Allantoin Exhibit Comparable ROS Scavenging, but Allantoate is the Primary Physiological ROS Protectant in Xanthine Dehydrogenase Mutants

In Arabidopsis thaliana mutants lacking xanthine dehydrogenase (Atxdh1), which cannot produce ureides, dark-treated plants exhibited elevated ROS and higher mortality upon re-exposure to light compared to wild-type. Addition of exogenous allantoin or allantoate attenuated ROS levels and reduced mortality [1]. While both ureides show ROS scavenging activity in vitro, in planta, allantoate is the terminal ureide produced and the direct substrate for degradation; its accumulation in mutants (e.g., Osaah) correlates with altered H₂O₂ and MDA levels [2]. Specifically, in rice, Osaah mutants (with elevated allantoate and allantoin) showed significantly increased H₂O₂ and MDA, whereas overexpression lines (with reduced ureides) showed decreased levels under salt stress [2].

Oxidative Stress Plant Stress Physiology Reactive Oxygen Species

Allantoate Crystal Structure Bound to AAH Reveals Unique N-Carbamyl Hydrolysis Specificity Not Observed with Allantoin

The X-ray crystal structure of allantoate amidohydrolase (AAH) from E. coli in complex with its substrate allantoate was solved at 2.25 Å resolution [1]. The structure reveals an α/β scaffold with two co-catalytic zinc ions that specifically position allantoate for hydrolysis of its N-carbamyl bond. This is distinct from allantoinase, which hydrolyzes the hydantoin ring of allantoin [2]. The ternary complex structure (enzyme-allantoate-sulfate) demonstrates the conformational changes required for catalysis, providing a precise molecular blueprint for inhibitor design that is unique to allantoate-bound AAH and cannot be extrapolated from allantoin-bound structures.

Structural Biology Enzyme Mechanism Crystallography

Allantoate is Preferentially Metabolized via Photorespiratory Pathway Unlike Urea-Dependent Allantoin Degradation

Studies in soybean cell suspensions and plants demonstrate that allantoate is catabolized by allantoate amidohydrolase to produce NH₄⁺ and CO₂, with carbons 4 and 5 entering the photorespiratory pathway via glyoxylate [1]. This is the first evidence that allantoate is metabolized without urease action. In contrast, allantoin degradation can proceed via urease-dependent pathways in some organisms [2]. Furthermore, in soybean, allantoate is broken down in a manner distinct from the classic urease pathway, indicating a unique metabolic routing that directly links purine catabolism to photorespiration [1].

Plant Nitrogen Metabolism Photorespiration Metabolic Flux

Allantoate Accumulation in Osaah Mutants Correlates with Salt Stress Sensitivity, While Allantoin Supplementation Fails to Rescue

In rice (Oryza sativa), allantoate amidohydrolase (OsAAH) overexpression confers salt tolerance, while Osaah mutants show increased sensitivity. Compared to wild type, ureide (allantoin and allantoate) contents were significantly increased in Osaah mutants and reduced in overexpression lines [1]. Importantly, exogenous allantoin significantly promoted salt tolerance in OsAAH overexpression lines but not in Osaah mutants, indicating that allantoate accumulation (due to blocked degradation) is detrimental and cannot be compensated by allantoin supplementation [1]. This establishes a functional divergence: allantoate acts as a stress signal or toxic intermediate when accumulated, whereas allantoin can act as a protective agent only when downstream metabolism is intact.

Abiotic Stress Rice Genetics Crop Improvement

High-Impact Allantoate Application Scenarios Supported by Quantitative Evidence


Enzymatic Assays of Allantoate Amidohydrolase (AAH) Activity and Inhibitor Screening

Allantoate is the obligatory substrate for measuring AAH activity. The well-defined Km of 1.0 mM enables precise kinetic assays in crude or purified enzyme preparations from plants, bacteria, and fungi. This scenario is supported by the demonstrated Mn²⁺-dependence and lack of urease involvement, ensuring assay specificity [1]. Researchers developing AAH inhibitors for agricultural or antimicrobial applications require authentic allantoate for reliable high-throughput screening and mechanism-of-action studies.

In Vivo Studies of Plant Nitrogen Remobilization and Senescence

In Arabidopsis and legume models, allantoate is a key transported ureide and a marker of purine catabolism during senescence and low-nitrogen stress. The use of allantoate, rather than allantoin, is essential because Atxdh1 and Ataah mutants show distinct allantoate accumulation phenotypes and altered nitrogen remobilization [2]. Quantifying tissue-specific allantoate levels (e.g., seed coat vs. embryo, young vs. old leaves) provides critical insight into nitrogen use efficiency and stress adaptation.

Structural Biology of M20 Peptidase Family Enzymes and Rational Drug Design

The high-resolution (2.25 Å) crystal structure of AAH bound to allantoate provides a unique template for understanding substrate recognition and catalytic mechanism in the M20 peptidase family. Allantoate is the only ureide that reveals the N-carbamyl hydrolysis specificity of this enzyme class [3]. This structural information is directly applicable to the design of inhibitors targeting AAH in pathogenic bacteria or crop pests, making allantoate an indispensable reagent for co-crystallization and fragment-based drug discovery.

Abiotic Stress Tolerance Screening and Crop Improvement Programs

In rice and other cereals, allantoate amidohydrolase (AAH) is a validated target for improving salt and drought tolerance. The differential response of Osaah mutants and overexpression lines to exogenous allantoin demonstrates that allantoate levels are a critical determinant of stress sensitivity [4]. Plant breeders and biotechnologists can use allantoate as a biomarker for selecting stress-tolerant lines and as a chemical probe to dissect the ureide-mediated ROS scavenging pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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